molecular formula C29H30S2 B14185139 5-(7-Octyl-9H-fluoren-2-YL)-2,2'-bithiophene CAS No. 922706-45-4

5-(7-Octyl-9H-fluoren-2-YL)-2,2'-bithiophene

Cat. No.: B14185139
CAS No.: 922706-45-4
M. Wt: 442.7 g/mol
InChI Key: KWYQZAHTEHPQKA-UHFFFAOYSA-N
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Description

5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of a fluorenyl group substituted with an octyl chain at the 7th position and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a bithiophene derivative is coupled with a fluorenyl boronic acid ester. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as tetrahydrofuran (THF) or toluene. The reaction conditions often require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce halogen atoms into the thiophene rings.

Scientific Research Applications

5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene has a wide range of applications in scientific research:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

    Material Science: The compound is studied for its potential use in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

    Biological Research: Its derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

    Chemical Sensors: The compound is investigated for its use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.

Mechanism of Action

The mechanism of action of 5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through its conjugated system. The fluorenyl and bithiophene moieties provide a pathway for charge delocalization, enhancing the compound’s conductivity and performance in electronic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Octanone, 1-(7-octyl-9H-fluoren-2-yl)
  • 1,3,4-Thiadiazole, 2-(7-octyl-9H-fluoren-2-yl)-5-undecyl
  • 4-(7-Octyl-9H-fluorene-2-yl)benzonitrile

Uniqueness

5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene stands out due to its unique combination of a fluorenyl group and a bithiophene moiety. This structural arrangement provides enhanced electronic properties, making it particularly suitable for applications in organic electronics. Compared to similar compounds, it offers a balance of stability, conductivity, and ease of synthesis, which are critical for its practical applications.

Properties

CAS No.

922706-45-4

Molecular Formula

C29H30S2

Molecular Weight

442.7 g/mol

IUPAC Name

2-(7-octyl-9H-fluoren-2-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C29H30S2/c1-2-3-4-5-6-7-9-21-11-13-25-23(18-21)20-24-19-22(12-14-26(24)25)27-15-16-29(31-27)28-10-8-17-30-28/h8,10-19H,2-7,9,20H2,1H3

InChI Key

KWYQZAHTEHPQKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=CS5

Origin of Product

United States

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